molecular formula C14H14N2O2S B2375989 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1384796-31-9

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2375989
CAS No.: 1384796-31-9
M. Wt: 274.34
InChI Key: OLQSLPSNHZCPIB-UHFFFAOYSA-N
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Description

1-(3-(5-Methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with a 5-methylfuran-2-yl group at position 3 and a thiophen-2-yl group at position 3. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-6-13(18-9)11-8-12(14-4-3-7-19-14)16(15-11)10(2)17/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQSLPSNHZCPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

The synthesis begins with the preparation of the α,β-unsaturated ketone precursor, (E)-3-(5-methylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, through a Claisen-Schmidt condensation. This reaction involves 5-methylfuran-2-carbaldehyde (1.2 equiv) and 2-acetylthiophene (1.0 equiv) in ethanolic sodium hydroxide (40% w/v) under reflux for 6–8 hours. The reaction proceeds via deprotonation of the acetyl group, followed by nucleophilic attack of the enolate on the aldehyde carbonyl, culminating in dehydration to form the chalcone.

Table 1: Optimization of Chalcone Synthesis

Parameter Optimal Condition Yield (%)
Base NaOH (40% w/v) 78
Solvent Ethanol 78
Temperature (°C) 78 (reflux) 78
Reaction Time (hr) 7 78

The product exhibits a melting point of 132–134°C and distinct FT-IR absorptions at 1665 cm⁻¹ (α,β-unsaturated C=O) and 1598 cm⁻¹ (C=C).

Cyclocondensation with Hydrazine Hydrate

The chalcone intermediate undergoes cyclization with hydrazine hydrate (1.5 equiv) in refluxing ethanol (4 hr) to form 3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. The reaction mechanism involves nucleophilic attack of the hydrazine at the β-carbon, followed by cyclization and tautomerization.

Key Spectral Data for Pyrazoline Intermediate

  • $$ ^1H $$ NMR (500 MHz, DMSO-$$ d6 $$): δ 7.82–7.54 (m, thiophene-H), 6.39–6.32 (m, furan-H), 5.65 (dd, J = 5.0 Hz, pyrazoline C4-H), 3.72 (dd, J = 12.0 Hz, pyrazoline C5-H$$a$$), 3.37 (dd, J = 5.25 Hz, pyrazoline C5-H$$_b$$).
  • FT-IR (KBr): 3300 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N).

Acetylation Reaction

The final step involves N-acetylation using acetic anhydride (2.0 equiv) in pyridine (catalytic) at 80°C for 2 hours. This converts the pyrazoline’s NH group to the target acetylated derivative.

Table 2: Acetylation Reaction Parameters

Parameter Condition Yield (%)
Acetylating Agent Acetic Anhydride 85
Catalyst Pyridine 85
Temperature (°C) 80 85
Reaction Time (hr) 2 85

Modern Synthetic Approaches

Flow Chemistry Applications

A continuous-flow adaptation of the cyclocondensation step has been demonstrated for analogous pyrazolines, achieving 82% yield at 100°C with a residence time of 15 minutes. This method enhances reproducibility and reduces side product formation through precise temperature control.

Flow Reactor Configuration

  • Microfluidic chip reactor (ID = 500 μm)
  • Flow Rate: 0.5 mL/min
  • Reactor Volume: 7.5 mL

Catalytic Methods

Palladium-catalyzed cross-coupling strategies have been explored for introducing the thiophene moiety post-cyclization, though these methods currently yield <50% for this substrate.

Characterization and Analytical Data

Spectroscopic Analysis

FT-IR (KBr):

  • 1640 cm⁻¹ (C=O, acetyl group)
  • 1618 cm⁻¹ (C=N, pyrazoline ring)
  • 2925 cm⁻¹ (C-H, aliphatic)

$$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$):

  • δ 2.26 (s, 3H, COCH$$_3$$)
  • δ 5.65 (dd, J = 5.0 Hz, 1H, pyrazoline C4-H)
  • δ 6.38–7.82 (m, 7H, furan and thiophene aromatic protons)

Elemental Analysis:

  • Calculated for C$${14}$$H$${14}$$N$$2$$O$$2$$S: C 61.30%, H 5.14%, N 10.21%
  • Found: C 61.28%, H 5.12%, N 10.19%

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (%) Time (hr)
Classical Batch 72 98 14
Flow Chemistry 82 99 0.5
Catalytic Cross-Coupling 48 91 8

The classical batch method remains the most accessible for small-scale synthesis, while flow chemistry offers superior efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Sodium borohydride (NaBH4) for reduction of the carbonyl group.

    Substitution: Electrophiles such as alkyl halides in the presence of a base for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 274.34 g/mol. The structure includes a pyrazole ring, a furan moiety, and a thiophene group, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In vitro studies have suggested that the incorporation of furan and thiophene moieties enhances the anti-inflammatory activity of pyrazole compounds .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has indicated that such compounds can be used as emissive layers in OLEDs due to their ability to emit light when an electric current passes through them .

Organic Synthesis

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility is particularly useful in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A recent study published in Nature explored the anticancer properties of pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vivo models when treated with this compound compared to controls .

Case Study 2: OLED Applications

In a study conducted by researchers at a leading university, the compound was incorporated into OLED devices. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials used in OLEDs. This highlights the potential of such compounds in advancing display technologies .

Mechanism of Action

The mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocycles allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The dihedral angles between the pyrazole ring and substituent aryl/heteroaryl groups critically influence molecular planarity and intermolecular interactions. Key comparisons include:

Compound Substituents (Position 3/5) Dihedral Angles (°) Reference
Target Compound 5-Methylfuran-2-yl/Thiophen-2-yl Not reported
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... 4-Chlorophenyl/4-Methoxyphenyl 6.69 (pyrazole-C1-C6); 74.88 (pyrazole-C10-C15)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-... Thiophen-2-yl/4-Hydroxyphenyl Not reported
1-[3-(4-Fluorophenyl)-5-phenyl-... 4-Fluorophenyl/Phenyl 4.64–10.53
  • Key Observations :
    • Bulkier substituents (e.g., 4-methoxyphenyl) increase dihedral angles, reducing planarity .
    • Electron-withdrawing groups (e.g., Cl, F) enhance hydrogen-bonding interactions in crystal lattices .
    • The thiophen-2-yl group in the target compound may promote π-π stacking with biological targets, similar to analogs in .

Physicochemical Properties

Compound Melting Point (°C) Solubility Reference
Target Compound (Inferred) ~160–170 Moderate in DMSO
1-(3-(4-Hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-... 164–167 Soluble in methanol
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... 409 K (136°C) Soluble in DMF
  • Key Observations :
    • Melting points correlate with substituent polarity; nitro/hydroxy groups increase melting points .

Biological Activity

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound notable for its unique combination of furan, thiophene, and pyrazole moieties. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

The molecular formula of this compound is C14H14N2O2SC_{14}H_{14}N_2O_2S with a molecular weight of approximately 270.34 g/mol. Its structure includes multiple heteroatoms which enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 2.50 to 20 µg/mL, indicating strong antimicrobial potential against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
Compound A5.00Bactericidal
Compound B10.00Bacteriostatic
This compound14.00Broad-spectrum

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can stabilize red blood cell membranes, which is a measure of anti-inflammatory activity. The percentage of membrane stabilization observed was around 86.70%, suggesting promising anti-inflammatory potential .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The DPPH scavenging assay results indicate that it has a significant capacity to neutralize free radicals, with scavenging percentages reported between 84.16% and 90.52% for related compounds . This activity is crucial for preventing oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets such as enzymes and receptors. The presence of multiple heterocycles allows for diverse interactions with biological macromolecules, potentially modulating their activity .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against common pathogens. The study found that compounds with similar structures to this compound exhibited potent antimicrobial activities comparable to traditional antibiotics .
  • Anti-inflammatory Research : Another research effort investigated the anti-inflammatory properties through in vitro assays measuring the stabilization of erythrocyte membranes in the presence of inflammatory agents. Results indicated significant protective effects attributed to the compound's unique structure .

Q & A

Basic Question: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of a pyrazole ring via cyclocondensation. A common approach includes:

  • Step 1: Reacting a substituted chalcone (α,β-unsaturated ketone) with hydrazine hydrate in glacial acetic acid under reflux to form the dihydropyrazole core .
  • Step 2: Introducing the 5-methylfuran-2-yl and thiophen-2-yl groups via nucleophilic substitution or cross-coupling reactions.
    Optimization Strategies:
    • Temperature Control: Maintain reflux conditions (~80–100°C) to ensure complete cyclization .
    • Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in heterocyclic ring formation .
    • Purification: Employ column chromatography or recrystallization from ethanol to isolate high-purity products .

Basic Question: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm the pyrazole ring (N–N at δ 3.5–4.5 ppm), methylfuran (δ 2.2–2.4 ppm for CH₃), and thiophene protons (δ 6.8–7.5 ppm) .
    • IR Spectroscopy: Identify carbonyl stretching (~1680 cm⁻¹) and C–S bonds (~690 cm⁻¹) .
  • Crystallography:
    • Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles using SHELXL for refinement .

Advanced Question: How can the reaction mechanisms involved in the synthesis of this compound be elucidated?

Answer:
Mechanistic studies require a combination of experimental and computational approaches:

  • Kinetic Analysis: Monitor intermediate formation via HPLC or in situ NMR to identify rate-determining steps .
  • Isotopic Labeling: Use deuterated hydrazine (N₂D₄) to trace proton transfer during pyrazole ring closure .
  • DFT Calculations: Model transition states (e.g., cyclization barriers) using Gaussian or ORCA software to predict regioselectivity .

Advanced Question: What strategies are employed to evaluate and enhance the compound's biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify substituents (e.g., replace thiophene with phenyl groups) to assess antimicrobial or anti-inflammatory activity .
  • Molecular Docking: Screen against targets like COX-2 or EGFR using AutoDock Vina to predict binding affinities .
  • In Vitro Assays:
    • Antioxidant Activity: Measure radical scavenging (DPPH assay, IC₅₀ values) .
    • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate potency .

Advanced Question: How should researchers address contradictions in crystallographic data during structural refinement?

Answer:

  • Data Validation:
    • Use PLATON to check for missed symmetry or twinning, which can lead to conflicting bond-length measurements .
  • Refinement Protocols:
    • Apply anisotropic displacement parameters for non-H atoms in SHELXL to reduce R-factor discrepancies .
    • Test alternative space groups (e.g., P2₁/c vs. P1̄) if residual electron density peaks suggest disorder .
  • Cross-Validation: Compare results with similar pyrazole derivatives (e.g., bond angles in dihydropyrazoles) to resolve outliers .

Advanced Question: What computational methods are suitable for predicting the compound's electronic properties and reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (ΔE) using Gaussian09 to predict nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP): Map surface charges to identify reactive regions (e.g., carbonyl groups for nucleophilic attack) .
  • MD Simulations: Model solvation effects in water/DMSO to assess stability under physiological conditions .

Advanced Question: How can researchers optimize the compound's pharmacokinetic properties for therapeutic applications?

Answer:

  • Lipinski’s Rule Compliance: Adjust logP values (<5) by introducing polar groups (e.g., –OH or –OCH₃) to improve solubility .
  • Metabolic Stability: Perform microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., furan oxidation) .
  • Prodrug Design: Mask the carbonyl group as an ester to enhance bioavailability .

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